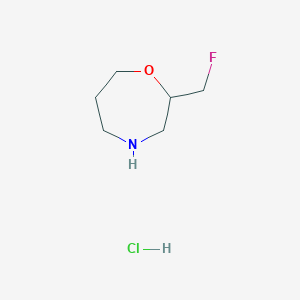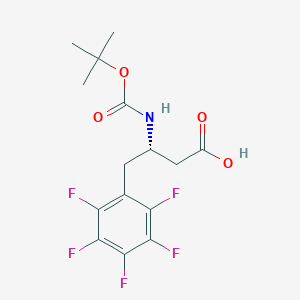
4-Chloro-2-methyl-5-nitroquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-5-nitroquinolin-6-ol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Nitroxoline and is a member of the quinoline family. Nitroxoline is a potent antibacterial agent that has been used in the treatment of various bacterial infections.
作用機序
The mechanism of action of Nitroxoline is not fully understood. However, it is believed that Nitroxoline inhibits bacterial DNA synthesis by binding to the DNA molecule, thereby preventing replication. Nitroxoline also disrupts bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
Nitroxoline has been found to have low toxicity and is well-tolerated in humans. It is rapidly absorbed and distributed in the body, with peak plasma concentrations achieved within 2 hours of ingestion. Nitroxoline is excreted mainly through the urine and has a half-life of approximately 2 hours.
実験室実験の利点と制限
Nitroxoline has several advantages for use in lab experiments. It has a broad-spectrum activity against various bacteria, making it useful for testing against multiple strains. Nitroxoline is also relatively inexpensive and readily available. However, Nitroxoline has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on Nitroxoline. One area of interest is the development of new formulations of Nitroxoline with improved solubility and bioavailability. Another area of research is the use of Nitroxoline in combination with other antibiotics to enhance its antibacterial activity. Additionally, the potential use of Nitroxoline in the treatment of viral and parasitic infections warrants further investigation.
Conclusion:
In conclusion, Nitroxoline is a synthetic compound with potent antibacterial properties that has been extensively studied for its scientific research application. Nitroxoline has a complex synthesis method and a broad-spectrum activity against various bacteria. Its mechanism of action is not fully understood, but it is believed to inhibit bacterial DNA synthesis and disrupt cell membrane integrity. Nitroxoline has low toxicity and is well-tolerated in humans. However, its low solubility in water can limit its use in certain experiments. There are several future directions for research on Nitroxoline, including the development of new formulations and the investigation of its use in the treatment of viral and parasitic infections.
合成法
Nitroxoline is synthesized by the nitration of 2-methylquinoline-4-carboxylic acid, followed by chlorination and reduction. The final product is obtained as a yellow crystalline powder. The synthesis of Nitroxoline is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Nitroxoline has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria. Nitroxoline has also been studied for its antifungal, antiviral, and antiparasitic properties. Due to its broad-spectrum activity, Nitroxoline has been used in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and skin infections.
特性
IUPAC Name |
4-chloro-2-methyl-5-nitroquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-5-4-6(11)9-7(12-5)2-3-8(14)10(9)13(15)16/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONWPXSCSKAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC(=C2[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-nitroquinolin-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757084.png)
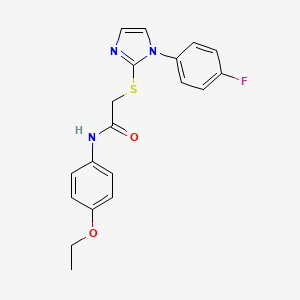

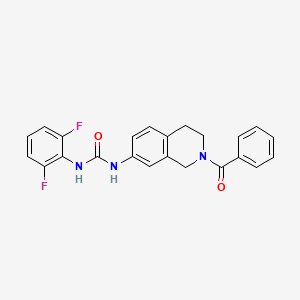

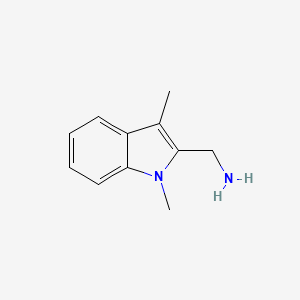
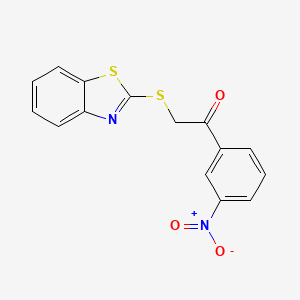

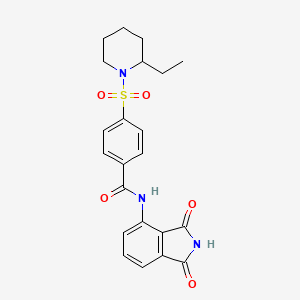

![N-(4-ethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2757099.png)
